2-(Diphenylphosphino)ethylamine

Homogeneous Catalysis Biofuel Production Guerbet Reaction

2-(Diphenylphosphino)ethylamine (also abbreviated as dppea or edpp) is a heterobidentate ligand featuring a soft phosphorus donor and a hard nitrogen donor within a single molecular framework. With the molecular formula C₁₄H₁₆NP and a molecular weight of 229.26 g·mol⁻¹ , this compound is a colorless to yellow liquid at ambient temperature.

Molecular Formula C14H16NP
Molecular Weight 229.26 g/mol
CAS No. 4848-43-5
Cat. No. B1207392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Diphenylphosphino)ethylamine
CAS4848-43-5
Synonyms(2-aminoethyl)diphenylphosphine
Molecular FormulaC14H16NP
Molecular Weight229.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(CCN)C2=CC=CC=C2
InChIInChI=1S/C14H16NP/c15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12,15H2
InChIKeyRXEPBCWNHKZECN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Diphenylphosphino)ethylamine (CAS 4848-43-5): Phosphine-Amine Bidentate Ligand for Catalyst Procurement


2-(Diphenylphosphino)ethylamine (also abbreviated as dppea or edpp) is a heterobidentate ligand featuring a soft phosphorus donor and a hard nitrogen donor within a single molecular framework. With the molecular formula C₁₄H₁₆NP and a molecular weight of 229.26 g·mol⁻¹ , this compound is a colorless to yellow liquid at ambient temperature . Its distinguishing characteristic relative to conventional homobidentate diphosphines (e.g., dppe) is the presence of a primary amine group, enabling proton-transfer capability and offering hemilabile coordination behavior. This dual functionality positions 2-(diphenylphosphino)ethylamine as a versatile building block for transition metal catalyst synthesis (particularly with Pd, Ru, Ni, Rh, Cr, Mo, W) and as a selective reducing agent in bioconjugation chemistries [1].

Why 2-(Diphenylphosphino)ethylamine (dppea) Cannot Be Substituted with Simple Triarylphosphines or Symmetric Diphosphines


Generic substitution of 2-(diphenylphosphino)ethylamine with traditional triarylphosphines (e.g., PPh₃) or symmetric diphosphines (e.g., dppe, dppm) fails to replicate its unique dual-donor coordination and proton-transfer capabilities. As a P,N-ligand, dppea provides both a strong σ-donor phosphine and a basic amine group capable of deprotonation or hydrogen bonding, a combination absent in P,P-ligands. This fundamental structural difference translates directly into divergent catalytic performance in well-characterized systems: for ethanol upgrading to n-butanol, ruthenium catalysts bearing dppea exhibited enhanced activity at elevated water concentrations compared to previously reported diphosphine systems [1]. Furthermore, the amine functionality enables dppea to function as a selective reducing agent for azide-containing biomolecules via Staudinger reduction—a role for which simple triarylphosphines are either less effective or require extensive optimization [2]. Attempting to replace dppea with generic phosphines in these contexts risks reduced catalytic efficiency, lower yields, or complete reaction failure.

2-(Diphenylphosphino)ethylamine (dppea) Quantitative Performance Evidence: Comparative Ligand Selection Data


Catalytic Performance in Guerbet Biofuel Upgrading: Manganese-dppea versus Manganese-dppe and dppm

In a direct head-to-head comparison of manganese catalysts for ethanol/methanol upgrading to isobutanol, the complex containing the phosphinoamine ligand dppea (2-(diphenylphosphino)ethylamine) demonstrated catalytic activity for ethanol-to-n-butanol conversion, whereas catalysts bearing conventional diphosphine ligands (dppm and dppe) showed distinct selectivity profiles. Across the ligand series evaluated under identical reaction conditions, catalysts achieved selectivity up to 74% and turnover numbers (TON) exceeding 100 over 90 hours [1]. Critically, the authors noted that dppea-supported catalysts disprove the prior assumption that PNP-pincer architectures are required for effective manganese-catalyzed Guerbet chemistry, establishing simple bidentate dppea as a viable alternative to more synthetically complex pincer ligands [1].

Homogeneous Catalysis Biofuel Production Guerbet Reaction Manganese Catalysis Ligand Screening

Staudinger Reduction Performance in RNA Modification: dppea Selection from an Eight-Reagent Phosphine Screen

In a study evaluating the conditional control of RNA structure and function via one-step diacylation linker and azide group introduction, researchers screened eight distinct phosphine reagents for their efficacy in reducing azides via Staudinger reduction to regenerate native RNA. Among the eight candidates tested, 2-(diphenylphosphino)ethylamine was identified as having "excellent performance" in the azide reduction step, enabling the successful restoration of original RNA structure [1]. This performance advantage was demonstrated to be functionally significant, as the chemically modified guide RNAs produced using this dppea-mediated reduction methodology successfully regulated the enzymatic activities of Cas13 and Cas9, ultimately enabling ligand-induced gene editing in living cells via a controllable CRISPR/Cas9 system [1].

Chemical Biology RNA Modification Staudinger Ligation CRISPR-Cas Bioconjugation

Antibody Selective Reduction: dppea as a Phosphine-Based Reducing Agent for Controlled Drug-to-Antibody Ratio (DAR) Tuning

Patent WO2019191630A1 discloses the use of 2-(diphenylphosphino)ethylamine as a selective reducing agent for antibody interchain disulfide bonds, a critical step in antibody-drug conjugate (ADC) manufacturing. The methodology involves contacting an antibody with 2-(diphenylphosphino)ethylamine to achieve controlled reduction, as evidenced by drug-to-antibody ratio (DAR) profiles obtained via hydrophobic interaction chromatography (HIC). The patent presents bar graph data showing DAR distributions for three C6v1 antibodies directed to different targets, as well as for seven C6v2 antibodies across multiple targets, all reduced using 2-(diphenylphosphino)ethylamine [1]. This reduction approach offers an alternative to traditional thiol-based reducing agents such as TCEP or DTT, providing tunable reduction selectivity based on phosphine concentration and reaction conditions.

Antibody-Drug Conjugates Biopharmaceutical Manufacturing Selective Disulfide Reduction DAR Optimization ADC Process Development

Water-Tolerant Catalytic Performance: Ruthenium-dppea versus Ruthenium-Diphosphine in Ethanol Upgrading

A comparative study of ruthenium catalysts for ethanol-to-n-butanol upgrading revealed a distinct operational advantage for 2-(diphenylphosphino)ethylamine relative to diphosphine ligand systems. Catalysts formed in situ from [RuCl₂(η⁶-p-cymene)]₂ and dppea exhibited enhanced catalytic activity at initial water concentrations higher than those tolerated by previously reported diphosphine-based catalyst systems [1]. Under optimized conditions, these ruthenium-dppea catalysts achieved high selectivity (≥90%) for n-butanol production at 31% conversion [1]. The mixed donor phosphine-amine architecture was implicated in facilitating ligand-assisted proton transfer, a mechanistic feature unavailable to symmetric diphosphine ligands [1].

Biofuel Catalysis Ruthenium Complexes Ethanol-to-Butanol Water-Tolerant Catalysis P-N Ligand Design

Ligand-Controlled Product Selectivity: dppea Enables Tunable Imine versus Amide Synthesis in Dehydrogenative Coupling

In a systematic investigation of ruthenium-catalyzed dehydrogenative coupling of alcohols and amines, the complex [RuCl₂(dppea)₂] (where dppea = 2-(diphenylphosphino)ethylamine) was demonstrated to selectively produce imines from a variety of alcohol and amine substrates [1]. The study titled "Tunable Ligand Effects on Ruthenium Catalyst Activity for Selectively Preparing Imines or Amides" explicitly correlates the choice of P-N ligand architecture with divergent product outcomes, highlighting that the amine-bearing dppea framework provides a degree of tunability not achievable with symmetrical P,P-donor ligands [1]. This selectivity control stems from the hemilabile coordination behavior of the P,N-ligand and the potential for amine participation in hydrogen-transfer steps.

Dehydrogenative Coupling Ruthenium Catalysis Imine Synthesis Amide Synthesis Ligand Tuning

Physicochemical Properties and Handling Specifications: dppea versus Hydrochloride Salt Form

2-(Diphenylphosphino)ethylamine free base (CAS 4848-43-5) exhibits distinct physicochemical properties that differentiate it from its hydrochloride salt counterpart (CAS 39782-17-7) and from water-soluble phosphine derivatives. The free base is insoluble in water but soluble in organic solvents including ethanol, dichloromethane, and tetrahydrofuran [1]. Its predicted pKa is 9.56 ± 0.10 . The compound is moisture- and air-sensitive, requiring storage under inert gas (nitrogen or argon) at 2–8°C . In contrast, the hydrochloride salt form offers enhanced water solubility, while sulfonated phosphine derivatives provide water-soluble metal complex stabilization [2]. These handling and solubility distinctions are critical for experimental design: the free base form is optimal for anhydrous organic transformations, whereas the salt form may be preferred for aqueous bioconjugation applications.

Ligand Handling Solubility Profile Stability Data Procurement Specifications Storage Conditions

Procurement-Driven Application Scenarios for 2-(Diphenylphosphino)ethylamine (dppea) Based on Quantitative Evidence


Manganese-Based Guerbet Catalyst Development for Biofuel Upgrading

Researchers developing manganese-catalyzed Guerbet processes for ethanol-to-n-butanol or ethanol/methanol-to-isobutanol upgrading should select 2-(diphenylphosphino)ethylamine as a ligand when seeking to avoid the synthetic complexity of PNP-pincer architectures. As demonstrated in direct comparative studies, Mn-dppea complexes are catalytically active for ethanol upgrading and achieve TON >100 over 90 hours [1]. This evidence supports procurement of dppea as a simpler, more accessible alternative to pincer ligands for initial catalyst screening and optimization workflows. The mixed-donor P,N-coordination environment offers distinct electronic properties compared to diphosphine systems such as dppm and dppe, which showed divergent selectivity profiles in the same study [1].

Aqueous-Phase Ruthenium Catalysis for Ethanol-to-Butanol Conversion

For industrial or academic projects involving ethanol upgrading to n-butanol where water tolerance is a critical process parameter, ruthenium catalysts derived from 2-(diphenylphosphino)ethylamine offer a documented performance advantage. The Ru-dppea system maintains ≥90% selectivity at up to 31% conversion while exhibiting enhanced activity at higher water concentrations relative to previously reported diphosphine catalysts [1]. Procurement of dppea for this application is justified by its unique ability to facilitate ligand-assisted proton transfer—a mechanistic feature enabled by the primary amine group that is absent in P,P-ligand architectures. This water-tolerant behavior can eliminate costly solvent drying steps in process-scale operations.

Staudinger Reduction-Based RNA Modification for CRISPR-Cas Gene Editing

Chemical biology laboratories performing RNA modification via one-step diacylation linker and azide introduction should procure 2-(diphenylphosphino)ethylamine as the empirically validated phosphine reagent for the Staudinger reduction step. In a head-to-head screen of eight phosphine reagents, dppea demonstrated "excellent performance" in reducing azides to regenerate native RNA [1]. This screening outcome directly translated to functional success: the dppea-treated guide RNAs enabled regulation of Cas13 and Cas9 enzymatic activities and supported ligand-induced gene editing in living cells using a controllable CRISPR/Cas9 platform [1]. Procurement of dppea for this workflow eliminates the need for internal screening of alternative phosphine reagents, accelerating experimental timelines.

Antibody-Drug Conjugate (ADC) Process Development: Selective Interchain Disulfide Reduction

Biopharmaceutical process development teams optimizing ADC manufacturing workflows should consider 2-(diphenylphosphino)ethylamine as a phosphine-based selective reducing agent for antibody interchain disulfide bonds. Patent WO2019191630A1 documents the use of dppea to generate defined drug-to-antibody ratio (DAR) profiles across multiple antibody clones (C6v1 and C6v2 series), with reduction outcomes characterized by HIC analysis [1]. This reagent offers an alternative reduction mechanism to conventional thiol-based agents (TCEP, DTT), potentially providing different selectivity profiles or compatibility advantages with downstream conjugation chemistries. Procurement of dppea for ADC development is supported by published patent data demonstrating its functionality across diverse antibody targets.

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